(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-20-15-6-3-2-5-14(15)13-16(20)18(23)21-8-10-22(11-9-21)19(24)17-7-4-12-25-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAAJZBEIOCMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a dihaloalkane.
Thiophene Ring Introduction: The thiophene ring is incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the indole, piperazine, and thiophene derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium tr
Biological Activity
The compound (1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone (CAS Number: 1081144-21-9) is a complex organic molecule that incorporates an indole structure, a piperazine moiety, and a thiophene carbonyl group. This unique arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 353.43 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The indole ring may interact with various enzymes, modulating their activity. This interaction can affect metabolic pathways and signal transduction.
- Receptor Binding : The piperazine ring enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems.
- Hydrogen Bonding : The thiophene group may participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antinociceptive Effects : Studies have shown that related compounds can enhance endocannabinoid signaling by inhibiting monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG), which is beneficial for pain management .
Case Studies
- Neuropathic Pain Models : In animal studies, compounds with structural similarities demonstrated significant analgesic effects in models of neuropathic pain without causing adverse side effects typically associated with cannabinoid receptor activation .
- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells by inducing apoptosis and inhibiting cell proliferation in vitro, particularly in breast cancer cell lines .
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Anticancer Studies
A study on structurally similar compounds indicated their ability to inhibit cancer cell growth through modulation of apoptotic pathways. The mechanism involved the induction of oxidative stress within cancer cells, leading to cell death .
Pain Management
Research on MAGL inhibitors has revealed their ability to elevate endocannabinoid levels, providing a novel approach to treating chronic pain conditions without the psychoactive effects associated with traditional cannabinoids .
Scientific Research Applications
Research indicates that compounds containing indole and piperazine structures exhibit a range of biological activities, including:
- Antidepressant Effects : Indole derivatives are known for their interaction with serotonin receptors, which may contribute to antidepressant effects. The piperazine ring can enhance this activity by improving binding affinity to serotonin receptors.
- Antitumor Activity : Some studies suggest that indole-based compounds can inhibit cancer cell proliferation. The incorporation of the thiophene moiety may also contribute to enhanced anticancer properties through mechanisms such as apoptosis induction.
Medicinal Chemistry Applications
The compound's structural features make it a versatile building block in drug design. Here are some notable applications:
Antipsychotic Agents
Piperazine derivatives are commonly found in antipsychotic medications. The specific combination of the indole and piperazine rings in this compound may lead to the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Antimicrobial Agents
Indole derivatives have been explored for their antimicrobial properties. The presence of the thiophene group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Neuroprotective Agents
Research indicates that indole compounds can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds, providing insights into their mechanisms and potential therapeutic uses:
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
